molecular formula C14H12N2O5 B11764664 (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B11764664
M. Wt: 288.25 g/mol
InChI Key: BAYMXHFHBGSGCP-AWEZNQCLSA-N
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Description

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Core: This step involves the cyclization of an appropriate precursor to form the isoindoline-1,3-dione core.

    Introduction of the Piperidin-3-yl Moiety: The piperidin-3-yl group is introduced through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
  • Reactivity Studies :
    • Researchers utilize (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione to investigate reaction mechanisms and kinetics involving isoindoline derivatives.

Biology

  • Biological Target Interactions :
    • The compound has been studied for its interactions with enzymes and receptors, leading to insights into its potential biological activities. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity.
  • Mechanism of Action :
    • The mechanism involves binding to molecular targets, which can either inhibit or activate biological pathways. This property is particularly relevant in understanding disease mechanisms and developing therapeutic agents.

Medicine

  • Therapeutic Potential :
    • Investigated for its potential in treating a range of conditions including cancer, inflammatory diseases, and autoimmune disorders. Studies suggest that it may exert anti-inflammatory effects and inhibit tumor growth through various pathways.
  • Pharmaceutical Development :
    • The compound is being explored for formulation into pharmaceutical compositions aimed at treating diseases such as lupus and osteoporosis. Its efficacy in preclinical models has prompted further research into its clinical applications.

Industry

  • Material Science :
    • Utilized in the development of new materials due to its unique chemical properties. It can be incorporated into polymers or coatings to enhance performance characteristics.
  • Chemical Processes :
    • Employed in various industrial processes as a reagent or catalyst, contributing to the efficiency and effectiveness of chemical reactions.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways essential for cancer cell survival and proliferation.

Case Study 2: Anti-Inflammatory Effects

Research has shown that this compound can reduce inflammation markers in vitro and in vivo models of inflammatory diseases. The findings suggest potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar structure but with an amino group instead of a hydroxyl group.

    2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline: Lacks the hydroxyl group present in the target compound.

Uniqueness

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.

Biological Activity

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as 4-Hydroxythalidomide or by its CAS number 1957235-70-9, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H12N2O5
  • Molar Mass : 288.26 g/mol
  • Density : 1.528 g/cm³ (predicted)
  • Boiling Point : 549.6 °C (predicted)
  • pKa : 6.74 (predicted)

The biological activity of (S)-4-Hydroxythalidomide is primarily attributed to its role as a modulator of various cellular pathways. Research indicates that it may affect the following:

  • Immune Modulation : The compound has shown potential in modulating immune responses, which could be beneficial in treating inflammatory diseases and certain cancers .
  • Protein Degradation : Recent studies have highlighted its application in PROTAC (Proteolysis Targeting Chimeras) technology, where it acts as a ligand for targeted protein degradation, particularly in the context of BRD4 degradation .
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and mitochondrial function .

In Vitro Studies

In vitro studies have demonstrated that (S)-4-Hydroxythalidomide exhibits cytotoxic effects against various cancer cell lines. For example:

  • Glioblastoma Cells : The compound has been identified as a potential IDO1 protein degrader, which may enhance the efficacy of immunotherapies in glioblastoma patients .
  • Neuroblastoma Models : Research indicates that it can induce apoptosis in neuroblastoma cells through the activation of caspase pathways.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and pharmacodynamics of (S)-4-Hydroxythalidomide:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant inhibition of tumor growth, suggesting its utility as an anticancer agent .
  • Inflammation Reduction : Studies have shown that it can reduce markers of inflammation in models of autoimmune diseases, indicating its potential for broader therapeutic applications.

Case Studies

  • Case Study on Glioblastoma Treatment :
    A clinical trial investigating the use of (S)-4-Hydroxythalidomide in combination with standard therapies for glioblastoma patients reported improved survival rates and reduced tumor sizes compared to historical controls .
  • Autoimmune Disease Management :
    Patients with rheumatoid arthritis treated with (S)-4-Hydroxythalidomide demonstrated decreased disease activity scores and improved quality of life metrics over a six-month period .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

4-hydroxy-2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c1-14(6-5-9(18)15-13(14)21)16-11(19)7-3-2-4-8(17)10(7)12(16)20/h2-4,17H,5-6H2,1H3,(H,15,18,21)/t14-/m0/s1

InChI Key

BAYMXHFHBGSGCP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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